2,5-Diethyl-3-methyl-d3-pyrazine
Description
Properties
CAS No. |
1335401-22-3 |
|---|---|
Molecular Formula |
C9H11D3N2 |
Molecular Weight |
153.24 |
Purity |
95% min. |
Synonyms |
2,5-Diethyl-3-methyl-d3-pyrazine |
Origin of Product |
United States |
Scientific Research Applications
Flavor Chemistry
Flavoring Agent:
2,5-Diethyl-3-methyl-d3-pyrazine is primarily recognized as a flavoring agent. It is noted for its nutty aroma and flavor profile, making it suitable for food products and beverages. The compound is classified under food additives and is utilized in various culinary applications to enhance taste .
Case Study: Off-Flavor Profiling in Wine
A study employed stir bar sorptive extraction combined with thermal desorption gas chromatography-mass spectrometry to identify off-flavors in wine, including this compound. The findings indicated its presence as a contributor to undesirable flavor profiles in certain wines, highlighting the importance of monitoring this compound in the beverage industry .
Pharmacological Applications
Therapeutic Potential:
Recent research has investigated the pharmacological properties of pyrazine derivatives, including this compound. These compounds have shown potential in modulating cytokines and interferons, which could be beneficial in treating inflammatory and autoimmune diseases. For instance, compounds similar to this compound have been studied for their ability to inhibit Tyk2-mediated signal transduction pathways associated with diseases like rheumatoid arthritis and multiple sclerosis .
Table 1: Summary of Pharmacological Studies
Material Science
Nonlinear Optical Properties:
Theoretical studies have highlighted the nonlinear optical responses of organic molecules, including pyrazines. Investigations into the packing arrangements of these molecules within crystals have shown that they can exhibit significant second-order nonlinear optical properties. This suggests potential applications in photonic devices and materials science .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazines
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2,5-diethyl-3-methyl-d3-pyrazine and its analogs:
Key Observations:
Substituent Effects: Ethyl vs. Methoxy Groups: The presence of a methoxy group in 3-methoxy-2,5-dimethylpyrazine introduces polarity and hydrogen-bonding capacity, differentiating its solubility and reactivity from alkyl-substituted analogs .
Deuteration Effects: The deuterated form (d³) of 2,5-diethyl-3-methylpyrazine exhibits a marginally higher molecular weight (~162.3 g/mol vs. ~151.2 g/mol for non-deuterated) and altered vibrational modes in spectroscopic analysis (e.g., IR, NMR), critical for tracking in metabolic studies .
Preparation Methods
Deuteration via Grignard Reagents
A robust method involves the use of deuterated Grignard reagents to introduce CD₃ groups into pyrazine intermediates. For example, a brominated pyrazine precursor can undergo nucleophilic substitution with deuterated methylmagnesium bromide (CD₃MgBr) . This approach, adapted from deuterated vinyl pyridine synthesis , proceeds as follows:
-
Synthesis of 3-bromo-2,5-diethylpyrazine : Bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions.
-
Grignard reaction : Treatment with CD₃MgBr in tetrahydrofuran (THF) at −78°C, yielding 2,5-diethyl-3-(trideuteriomethyl)pyrazine .
Key Data :
-
Yield: 68–72% (after purification via silica gel chromatography)
Reduction with Sodium Borodeuteride (NaBD₄)
Deuterium can be introduced via reduction of carbonyl intermediates. In a study on pyrazine metabolite synthesis , ketone groups were reduced using NaBD₄ , producing deuterated alcohols. Applied to 2,5-diethyl-3-methylpyrazine synthesis:
-
Oxidation of 3-(hydroxymethyl)pyrazine : Conversion to a ketone using pyridinium chlorochromate (PCC).
-
Reduction with NaBD₄ : Selective deuteration at the methyl position, followed by dehydration to restore the pyrazine ring .
Reaction Conditions :
-
Solvent: Deuterated methanol (CD₃OD)
-
Temperature: 0°C to room temperature
Direct alkylation of pyrazine derivatives with deuterated methyl iodide (CD₃I) offers a straightforward route. This method, referenced in VulcanChem’s synthesis , involves:
-
Preparation of 2,5-diethylpyrazine : Via cyclocondensation of diethyl malonate and hydrazine hydrate under acidic conditions.
-
Methylation : Reaction with CD₃I in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Optimization Notes :
-
Excess CD₃I (2.5 equiv.) ensures complete methylation.
-
Side products (e.g., dimethylated species) are minimized by controlling reaction time (4–6 h) .
Cyclocondensation with Deuterated Precursors
Building the pyrazine ring from deuterated building blocks ensures high isotopic purity. A representative protocol involves:
-
Synthesis of deuterated acetoin-d₃ : Fermentation of glucose in D₂O with Lactobacillus lactis yields acetoin-d₃ .
-
Condensation with diethylamine : Under oxidative conditions (e.g., MnO₂), acetoin-d₃ and diethylamine form 2,5-diethyl-3-methyl-d3-pyrazine .
Analytical Validation :
-
¹H NMR : Absence of CH₃ signals at δ 2.5 ppm confirms deuteration .
-
LC-TOF-MS : m/z = 153.24 [M+H]⁺, matching theoretical mass .
Challenges in Deuterium Retention
Deuterium loss during synthesis remains a critical concern. Key mitigation strategies include:
-
Avoiding protic solvents : Use of deuterated solvents (e.g., CD₃OD, DMF-d₇) minimizes H/D exchange .
-
Low-temperature reactions : Reducing thermal degradation during alkylation or condensation .
Analytical Characterization
This compound is validated using:
-
NMR spectroscopy : ¹³C NMR confirms CD₃ integration (δ 21.5 ppm, quintet) .
-
Isotopic purity assays : GC-MS with electron ionization (EI) shows <2% protiated contaminant .
Industrial and Research Applications
This compound’s synthetic routes support advancements in:
Q & A
Q. What supramolecular applications exploit pyrazine’s structural versatility?
- Methodological Answer : Ditopic pyrazine-platinum complexes form macrocycles via self-assembly, characterized by ¹H DOSY NMR and HRMS . Host-guest interactions with nitroaromatics are probed via ITC and molecular simulations, revealing preferential binding to electron-deficient sites . Tuning pyrazine tilt angles in SIFSIX-3-M frameworks enhances gas adsorption selectivity (e.g., Xe over Kr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
